molecular formula C15H13IN2O3 B4933839 N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide

N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B4933839
M. Wt: 396.18 g/mol
InChI Key: YTQUQQQFJIWNJW-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom, a methyl group, and a nitro group attached to a benzene ring

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O3/c1-9-8-12(16)4-5-13(9)17-15(19)11-3-6-14(18(20)21)10(2)7-11/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQUQQQFJIWNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 3-methylbenzamide, undergoes nitration to introduce the nitro group at the 4-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Iodination: The nitrated product is then subjected to iodination to introduce the iodine atom at the 4-position of the phenyl ring. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Amidation: The final step involves the formation of the amide bond between the iodinated nitrobenzene and 2-methylphenylamine. This is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide, organometallic reagents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-amino-2-methylphenyl-3-methylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-iodo-2-methylphenyl-3-methyl-4-carboxybenzamide.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The iodine atom can also participate in halogen bonding interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide can be compared with other similar compounds, such as:

    N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide: Similar structure but with additional methoxy groups, which can affect its chemical reactivity and biological activity.

    N-(4-iodo-2-methylphenyl)-4-methylbenzamide:

    N-(4-iodo-2-methylphenyl)-2-furamide:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for further chemical modifications and diverse applications in scientific research.

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